Cas no 1659319-50-2 ((1R)-1-(2,3-dimethylphenyl)ethan-1-ol)

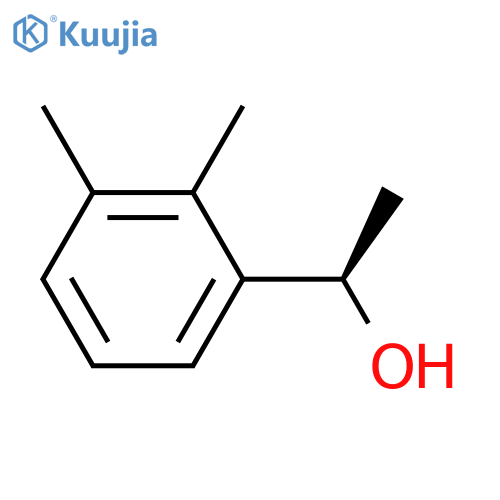

1659319-50-2 structure

商品名:(1R)-1-(2,3-dimethylphenyl)ethan-1-ol

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- tube1114

- Benzenemethanol, α,2,3-trimethyl-, (αR)-

- (1R)-1-(2,3-dimethylphenyl)ethan-1-ol

- 1659319-50-2

- SCHEMBL13263921

- (R)-1-(2,3-Dimethylphenyl)ethan-1-ol

- EN300-1811530

-

- インチ: 1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1

- InChIKey: WJDKWRSEFKVTIE-SECBINFHSA-N

- ほほえんだ: C1([C@@H](C)O)=CC=CC(C)=C1C

計算された属性

- せいみつぶんしりょう: 150.104465066g/mol

- どういたいしつりょう: 150.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.981±0.06 g/cm3(Predicted)

- ふってん: 225.8±8.0 °C(Predicted)

- 酸性度係数(pKa): 14.71±0.20(Predicted)

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811530-0.05g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-0.25g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-2.5g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-0.1g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-1g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-5g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-0.5g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1811530-1.0g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 1g |

$943.0 | 2023-06-01 | ||

| Enamine | EN300-1811530-5.0g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 5g |

$2732.0 | 2023-06-01 | ||

| Enamine | EN300-1811530-10.0g |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol |

1659319-50-2 | 10g |

$4052.0 | 2023-06-01 |

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1659319-50-2 ((1R)-1-(2,3-dimethylphenyl)ethan-1-ol) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量